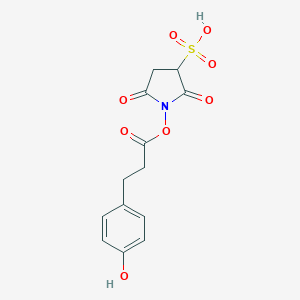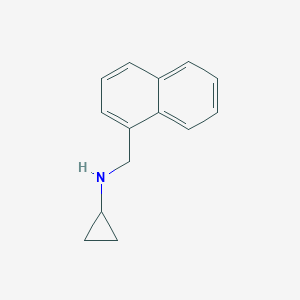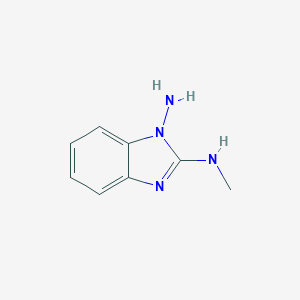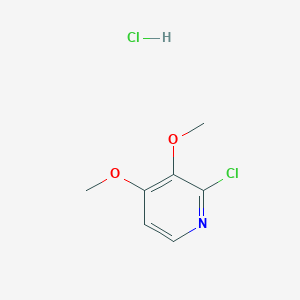![molecular formula C10H12N4O4 B025009 1,3-Dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone CAS No. 109458-61-9](/img/structure/B25009.png)
1,3-Dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- is a complex heterocyclic compound known for its unique bicyclic structure This compound belongs to the class of diazocines, which are characterized by their fused ring systems containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- involves multiple steps, typically starting with the preparation of the core diazocine structure. One common method involves the condensation of appropriate amines with diketones, followed by cyclization reactions. For instance, the reaction of 3-aminopropylamine with diketones under acidic conditions can lead to the formation of the desired diazocine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
化学反応の分析
Types of Reactions
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the diazocine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its effectiveness against various cancer cell lines.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological molecules, such as DNA, make it useful for studying molecular mechanisms and developing new therapeutic agents.
作用機序
The mechanism of action of pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to the inhibition of cancer cell proliferation . Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its antitumor activity.
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and functional groups.
Pyrido[2,3-d]pyrimidines: These compounds also have a fused ring system but with different heteroatoms and substituents.
Uniqueness
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- stands out due to its specific arrangement of nitrogen atoms and functional groups, which confer unique chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes makes it a promising candidate for further research and development in medicinal chemistry.
特性
CAS番号 |
109458-61-9 |
|---|---|
分子式 |
C10H12N4O4 |
分子量 |
252.23 g/mol |
IUPAC名 |
1,3-dimethyl-5,7,8,10-tetrahydropyrimido[4,5-b][1,4]diazocine-2,4,6,9-tetrone |
InChI |
InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(15)3-4-6(16)12-8/h3-4H2,1-2H3,(H,11,15)(H,12,16) |
InChIキー |
WFISQWACFHCPHZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)CCC(=O)N2 |
同義語 |
Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


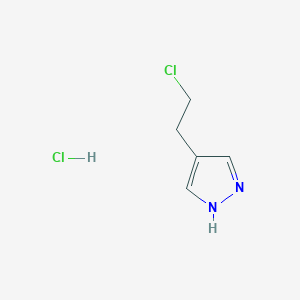
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)


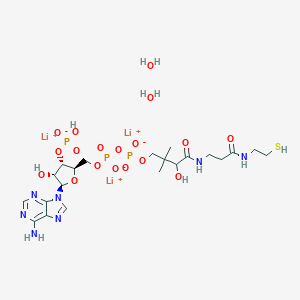
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)

